Enhanced Lipophilicity (XLogP3 = 3.0) Relative to 2,5-Difluorophenyl Analog (XLogP3 = 2.0)
The target compound exhibits a computed XLogP3 of 3.0, which is 1.0 unit higher than the analogous 4-(2,5-difluorophenyl)-1,3-thiazol-2-amine (CAS 383132-01-2, XLogP3 = 2.0). This places it within the optimal logP range of 2–4 for CNS drug candidates, whereas the difluoro analog falls below the preferred lower boundary for passive BBB permeation [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +1.0 |
| Conditions | Computed property (PubChem, release 2021.05.07); no experimental logP available |
Why This Matters
A 1.0-unit logP increase strongly correlates with improved passive membrane permeability and CNS penetration, making this compound the preferred choice for programs targeting intracellular or brain-localized targets.
- [1] PubChem. Compound Summary for CID 3828845, 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine; Compound Summary for CID 3828846, 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information, 2026. View Source
